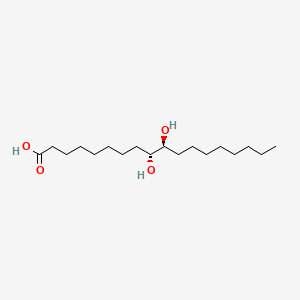
omega-Hydroxynonacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omega-hydroxynonacosanoic acid is a omega-hydroxy fatty acid that is nonacosanoic acid substituted by a hydroxy group at position 29. It derives from a nonacosanoic acid.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 and Arachidonic Acid Bioactivation
Omega-hydroxynonacosanoic acid is involved in the cytochrome P450 epoxygenase and omega/omega-1 hydroxylase metabolic pathways. These pathways play roles in cellular, organ, and body physiology, including the control of vascular reactivity and systemic blood pressures. The study of cytochrome P450 isoforms helps understand tissue/organ specific arachidonic acid epoxidation and omega-hydroxylation, which are significant for physiological and pathophysiological processes (Capdevila, Falck, & Harris, 2000).
Omega-3 Fatty Acids and Cancer
Omega-3 fatty acids, which include omega-hydroxynonacosanoic acid, have therapeutic roles against various human diseases, including cancer. They can improve the efficacy and tolerability of chemotherapy and are involved in suppressing nuclear factor-κB, activating AMPK/SIRT1, modulating cyclooxygenase activity, and up-regulating anti-inflammatory lipid mediators (Nabavi et al., 2015).
Cardiovascular Disease Risk and Omega-3 Fatty Acids
Omega-3 fatty acids, including omega-hydroxynonacosanoic acid, are crucial in reducing the risk of cardiovascular diseases. They work by altering cell membrane composition, affecting eicosanoid metabolism, and impacting gene transcription. Consumption of these fatty acids is associated with a reduction in coronary heart disease risk (Harris et al., 2008).
Omega-3 Fatty Acids in Psychiatry
Studies indicate that omega-3 fatty acids, such as omega-hydroxynonacosanoic acid, might have potential benefits in various psychiatric disorders including major depressive disorder and bipolar disorder. Their impact on mood disorders and their negligible risks suggest their utility in psychiatric treatments (Freeman et al., 2006).
Omega-3 Fatty Acids and Inflammatory Diseases
Omega-hydroxynonacosanoic acid, as part of omega-3 fatty acids, has demonstrated benefits in managing inflammatory and autoimmune diseases. Clinical trials show significant benefit in conditions like rheumatoid arthritis and Crohn's disease due to their anti-inflammatory properties (Simopoulos, 2002).
Biotechnology in Omega-3 Fatty Acid Production
Advances in biotechnology have enabled the production of omega-hydroxynonacosanoic acid through engineered strains of yeast, facilitating its use in biobased plastics and other commercial applications. This approach offers a sustainable way to source omega-3 fatty acids for various uses (Lu et al., 2010).
Eigenschaften
Molekularformel |
C29H58O3 |
|---|---|
Molekulargewicht |
454.8 g/mol |
IUPAC-Name |
29-hydroxynonacosanoic acid |
InChI |
InChI=1S/C29H58O3/c30-28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(31)32/h30H,1-28H2,(H,31,32) |
InChI-Schlüssel |
WXHLLFGQTGAQDT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCCCCO)CCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylcalix[4]arene](/img/structure/B1252453.png)
![6-[2-Methyl-4-[alpha,alpha-diethyl-3-methyl-4-[(E)-3-ethyl-3-hydroxy-1-pentenyl]benzyl]phenyl]pyridine-3-acetic acid](/img/structure/B1252455.png)



![(2S)-2-[[(2R)-2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1252464.png)



